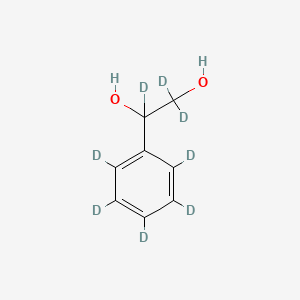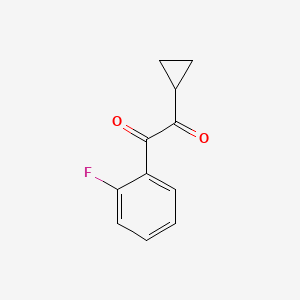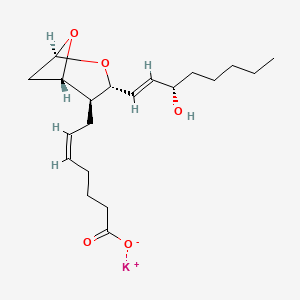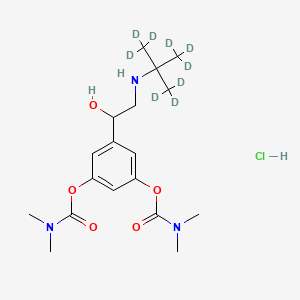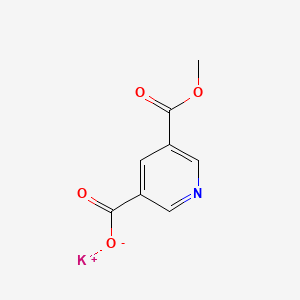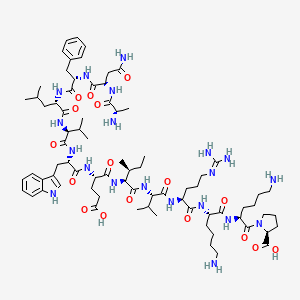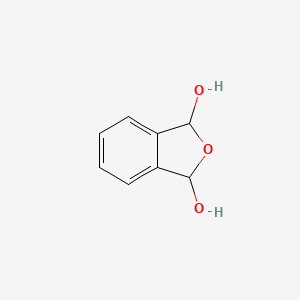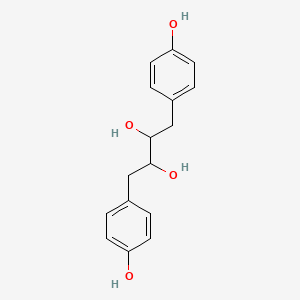
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with formaldehyde and a secondary amine under acidic conditions to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like water or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Pyridine, formaldehyde, and a secondary amine
Reaction Conditions: Optimized temperature and pressure settings
Purification: Techniques such as distillation or crystallization to obtain a pure product
化学反应分析
Types of Reactions
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: N-oxides
Reduction Products: Amines
Substitution Products: Alkylated or acylated derivatives
科学研究应用
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways.
Receptor Binding: Interacting with receptors to modulate signal transduction processes.
相似化合物的比较
Similar Compounds
2-Pyridinemethanamine: A simpler analog without the trimethyl substitution.
N,N-Dimethyl-2-pyridinemethanamine: A related compound with different substitution patterns.
Uniqueness
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
144902-12-5 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.225 |
IUPAC 名称 |
(1S)-N,N-dimethyl-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C9H14N2/c1-8(11(2)3)9-6-4-5-7-10-9/h4-8H,1-3H3/t8-/m0/s1 |
InChI 键 |
MUXUGGNIXJMSAD-QMMMGPOBSA-N |
SMILES |
CC(C1=CC=CC=N1)N(C)C |
同义词 |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


